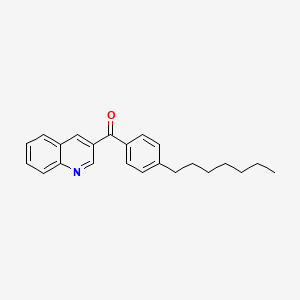

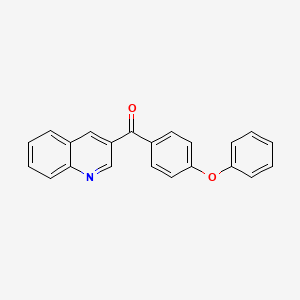

(4-Phenoxyphenyl)(quinolin-3-yl)methanone

Übersicht

Beschreibung

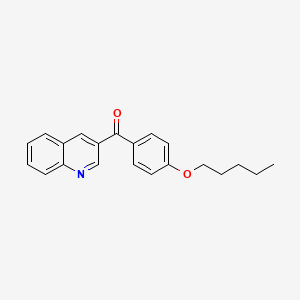

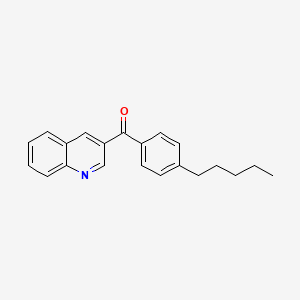

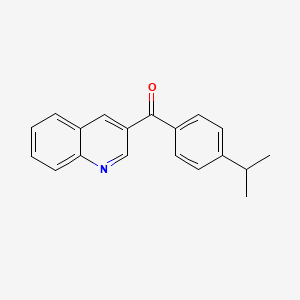

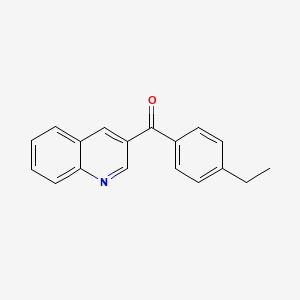

Molecular Structure Analysis

The molecular structure of “4-(4-Phenoxybenzoyl)quinoline; 97%” consists of a quinoline core with a phenoxybenzoyl group attached. The InChI code for this compound is 1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(4-Phenoxybenzoyl)quinoline; 97%” include a molecular weight of 325.4 g/mol. The predicted boiling point is 507.7±30.0 °C, and the predicted density is 1.225±0.06 g/cm3 .Zukünftige Richtungen

Wirkmechanismus

Target of Action

Quinolines and quinolones, which share a similar structure, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial agents .

Mode of Action

Quinolines and quinolones generally act by inhibiting bacterial dna gyrase and topoisomerase iv . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication, thus inhibiting bacterial growth .

Biochemical Pathways

Quinolines and quinolones are known to interfere with dna replication in bacteria, affecting the integrity of the bacterial genome and leading to cell death .

Pharmacokinetics

Quinolones, a related class of compounds, are known to have good oral bioavailability and are widely distributed throughout the body . They undergo metabolism primarily at the C7 position in the piperazinyl ring, and their elimination half-lives vary

Result of Action

As a quinoline derivative, it may share similar effects with other quinolines and quinolones, which include antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Action Environment

Factors such as ph and concentration are known to affect the activity of quinolones

Biochemische Analyse

Biochemical Properties

Quinolines, a class of compounds to which 3-(4-Phenoxybenzoyl)quinoline belongs, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development .

Molecular Mechanism

Quinolines and quinolones exert their effects through various mechanisms, including inhibiting DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA .

Temporal Effects in Laboratory Settings

Quinolines have been used in various laboratory settings for their diverse biological activities .

Dosage Effects in Animal Models

Quinolines and quinolones have been used in various animal models for their diverse biological activities .

Metabolic Pathways

Quinolines and their methylated analogs have been studied for their metabolic pathways .

Transport and Distribution

Quinolines and quinolones have been studied for their transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of proteins and other biomolecules is an important aspect of bioinformatics, which can provide valuable insights for drug design and other applications .

Eigenschaften

IUPAC Name |

(4-phenoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUHYWAJBXEUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279667 | |

| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-35-9 | |

| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.